molecular formula C25H22ClN3O4S B2382528 (E)-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide CAS No. 1173618-27-3

(E)-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Cat. No.: B2382528
CAS No.: 1173618-27-3
M. Wt: 495.98
InChI Key: DBQPBHCZECWZLI-ZHACJKMWSA-N
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Description

(E)-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a potent synthetic compound of significant interest in anticancer research, primarily functioning as a tubulin polymerization inhibitor. Its mechanism is designed to disrupt microtubule dynamics by binding to the colchicine site on tubulin, a validated target for anticancer agents. This disruption leads to the arrest of the cell cycle at the G2/M phase and the subsequent induction of apoptosis in proliferating cells. The molecular structure integrates a 3,4,5-trimethoxyphenyl ring, a hallmark of combretastatin A-4 (CA-4) analogs, known for their potent antivascular effects, with a benzothiazole scaffold noted for its diverse biological activities. Research indicates this compound demonstrates potent antiproliferative activity against a panel of human cancer cell lines. Its primary research value lies in investigating novel chemotherapeutic strategies that target both tumor cell proliferation and the tumor vasculature, a mechanism associated with vascular disruption and tumor necrosis. Studies are focused on elucidating its full spectrum of efficacy, its potential to overcome drug resistance, and its precise structure-activity relationship within this class of synthetic antimitotic agents. This makes it a crucial tool for researchers in chemical biology and oncology exploring next-generation microtubule-targeting therapeutics.

Properties

IUPAC Name

(E)-N-(4-chloro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN3O4S/c1-31-19-13-16(14-20(32-2)24(19)33-3)10-11-22(30)29(15-17-7-4-5-12-27-17)25-28-23-18(26)8-6-9-21(23)34-25/h4-14H,15H2,1-3H3/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBQPBHCZECWZLI-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a synthetic compound that belongs to the class of benzothiazole derivatives. These compounds are recognized for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, supported by data tables and relevant research findings.

  • Molecular Formula : C25H22ClN3O4S
  • Molecular Weight : 496.0 g/mol
  • CAS Number : 1173618-27-3

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including the compound . The mechanism of action often involves the inhibition of specific cancer cell lines through various pathways.

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (μg/mL)Reference
KB0.00054
HT-290.00217
MCF-70.0585
HeLa0.0692

These results indicate that the compound exhibits potent cytotoxic effects against multiple cancer cell lines, suggesting its potential as an anticancer agent.

Antimicrobial Activity

Benzothiazole derivatives have also been studied for their antimicrobial properties. The compound has shown promising results in inhibiting bacterial growth.

Table 2: Antimicrobial Activity

CompoundMIC (μg/mL)Inhibition (%)Reference
Compound A25098
Compound B10099

The minimum inhibitory concentration (MIC) values suggest that this compound may be effective against certain microbial strains, contributing to its profile as a potential therapeutic agent.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : Research indicates that benzothiazole derivatives can trigger apoptotic pathways in cancer cells.
  • Interaction with DNA : Some studies suggest that these compounds can intercalate with DNA, leading to disruption in replication and transcription processes.

Case Studies and Research Findings

Several case studies have examined the biological activities of similar compounds within the benzothiazole family:

  • A study demonstrated that a related benzothiazole derivative exhibited significant anticancer activity by downregulating specific oncogenes involved in tumor growth .
  • Another investigation reported that benzothiazole compounds showed promise in targeting multidrug-resistant bacteria, highlighting their potential in combating antibiotic resistance .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique structure that combines a benzo[d]thiazole moiety with pyridine and an acrylamide functional group. The general molecular formula is C20H20ClN3O3SC_{20}H_{20}ClN_3O_3S with a molecular weight of approximately 411.9 g/mol. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Benzamide Core : Acylation of aniline derivatives.
  • Introduction of the Thiazole Ring : Reaction with 2-aminothiophenol.
  • Chlorination : Using reagents like thionyl chloride.
  • Alkylation : Incorporating the pyridin-2-ylmethyl group under basic conditions.

These steps can be optimized for large-scale synthesis using modern techniques such as continuous flow reactors and automated platforms .

Anticancer Properties

Research indicates that compounds containing thiazole rings exhibit significant anticancer activity. The mechanism primarily involves enzyme inhibition, particularly targeting kinases involved in cancer cell proliferation. For instance, studies have shown that similar thiazole derivatives can inhibit specific enzymes that play critical roles in tumor growth and metastasis .

A notable study demonstrated that related compounds effectively inhibited the growth of estrogen receptor-positive human breast adenocarcinoma cells (MCF7) in vitro through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties as well. Thiazole derivatives have been documented to exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria . The presence of the chlorobenzo[d]thiazole moiety enhances this activity by potentially disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Applications in Drug Development

Given its biological activities, (E)-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is being explored as a lead compound in drug development for both anticancer and antimicrobial therapies. The compound's ability to inhibit specific enzymes involved in cancer progression makes it a candidate for further optimization and development into potent therapeutic agents.

Comparison with Similar Compounds

Core Structure and Substituent Variations

The acrylamide core with a 3,4,5-trimethoxyphenyl group is a recurring motif in bioactive compounds. Key analogs include:

Compound Name/ID Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity (EC50 or IC50)
Target Compound Acrylamide 4-Chlorobenzo[d]thiazol-2-yl, pyridin-2-ylmethyl ~550 (estimated) Not reported
YLT26 Acrylamide Hexafluoro-2-hydroxypropan-2-ylphenyl ~480 Anticancer (in vitro/in vivo)
Compound 58 Acrylamide 4-Hydroxy-3-methoxybenzyl, 3,4,5-trimethoxyphenyl ~440 HBMEC EC50: 2.59 ± 0.31 mM
3l Acrylamide Thien-2-yl, 3,4,5-trimethoxyphenyl, phenoxyethyl 826.36 Not reported
13b Imidazo[4,5-b]pyridine Chlorophenyl, methylthiazole, pyrrolidin-3-yl ~550 Not reported


Key Observations:

  • The 3,4,5-trimethoxyphenyl group is critical for bioactivity, as seen in YLT26 (anticancer) and Compound 58 (neuroprotective) .
  • Chlorobenzo[d]thiazole in the target compound may enhance target binding compared to simpler phenyl or thiophene substituents in analogs like 3l .
  • Pyridin-2-ylmethyl substituents likely improve solubility and pharmacokinetics compared to bulkier groups like phenoxyethyl in 3l .

Structure-Activity Relationship (SAR) Insights

  • Methoxy Groups : Increasing methoxy substitution (e.g., 3,4,5-trimethoxy vs. 4-methoxy) correlates with enhanced bioactivity .
  • Heterocyclic Moieties : Thiazole (e.g., 4-chlorobenzo[d]thiazol-2-yl) and pyridine groups improve target selectivity and metabolic stability .
  • Halogen Effects : Chlorine atoms (as in the target compound and 13b ) may enhance binding through hydrophobic interactions.

Q & A

Basic: What are the key synthetic strategies for synthesizing this compound, and how are intermediates validated?

The synthesis involves multi-step organic reactions, typically starting with the condensation of 3,4,5-trimethoxybenzaldehyde with malonic acid to form the acrylamide backbone, followed by coupling with substituted benzothiazole and pyridine moieties . Critical steps include:

  • Amide bond formation : Using coupling agents like EDC/HOBt under anhydrous conditions .
  • Purification : TLC (silica gel, ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water gradient) to isolate intermediates .
  • Validation : 1^1H/13^{13}C NMR (δ 6.8–8.2 ppm for aromatic protons, δ 165–170 ppm for carbonyl carbons) and HRMS (e.g., m/z 456.1234 [M+H]+^+) confirm structural integrity .

Basic: Which spectroscopic and chromatographic methods are essential for characterizing this compound?

  • NMR Spectroscopy : Assign signals for the acrylamide (δ 6.3–6.8 ppm, trans-vinylic protons), benzothiazole (δ 7.5–8.1 ppm), and pyridine (δ 8.4–8.6 ppm) groups .
  • Mass Spectrometry : HRMS with <5 ppm error to verify molecular weight .
  • HPLC-PDA : Purity >95% using a C18 column (retention time ~12.5 min, 70% acetonitrile) .

Basic: What biological targets are commonly associated with this compound’s structural analogs?

Analogous acrylamides exhibit activity against:

  • Kinases : Inhibition of EGFR or VEGFR2 due to trimethoxyphenyl interactions .
  • Anticancer targets : ROS-mediated apoptosis (e.g., YLT26 in ) .
  • Antifungal targets : Methoxy-rich derivatives disrupt ergosterol biosynthesis .

Advanced: How can conflicting bioactivity data (e.g., EC50 variability) be resolved?

Discrepancies in EC50 values (e.g., 2.59 mM vs. 9.8 mM in ) may arise from assay conditions or substituent effects. Mitigation strategies:

  • Assay standardization : Use identical cell lines (e.g., SH-SY5Y neuroblastoma) and incubation times .
  • SAR analysis : Compare substituent impacts (e.g., 4-hydroxy vs. 4-methoxy groups) .
  • Dose-response validation : Replicate experiments with triplicate technical repeats .

Advanced: What computational methods predict this compound’s mechanism of action?

  • Molecular docking (AutoDock Vina) : Dock into ATP-binding pockets (e.g., EGFR PDB: 1M17) to assess binding affinity (ΔG < -8 kcal/mol) .
  • MD simulations (GROMACS) : Analyze stability of ligand-receptor complexes over 100 ns trajectories .
  • Pharmacophore modeling : Identify critical interactions (e.g., hydrogen bonds with Thr790) .

Advanced: How can reaction yields be optimized for large-scale synthesis?

  • Solvent optimization : Replace DMF with THF to reduce side reactions (yield increase from 39% to 59% in ).
  • Catalyst screening : Test Pd(OAc)2_2/Xantphos for Suzuki-Miyaura coupling (yield >75%) .
  • Flow chemistry : Continuous flow reactors for amidation (residence time 30 min, 80°C) .

Advanced: How do crystallographic techniques resolve structural ambiguities?

  • Single-crystal X-ray diffraction (SHELX) : Space group P1_1 with Z = 2, R-factor < 0.05 .
  • Twinning analysis : Use SHELXL’s TWIN/BASF commands for twinned crystals .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···π contacts) .

Advanced: What strategies elucidate structure-activity relationships (SAR) for analogs?

  • Fragment-based design : Replace 4-chlorobenzothiazole with 5-methylthiazole to assess potency shifts .
  • Methoxy group modulation : Remove 3-methoxy to test antifungal activity loss (IC50 increase from 2.5 µM to >10 µM) .
  • Proteolysis-targeting chimeras (PROTACs) : Conjugate acrylamide to E3 ligase ligands for targeted degradation .

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